molecular formula C15H19F3N4O B2817064 1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1795441-06-3

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2817064
CAS RN: 1795441-06-3
M. Wt: 328.339
InChI Key: UKEZWDGRAIAMOM-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as PF-06447475, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PF-06447475 is a selective inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study detailed the excretion, metabolism, and pharmacokinetics of CP-945,598, highlighting the compound's extensive metabolism and the role of CYP3A4/3A5 in its oxidative metabolism, suggesting a similar metabolic pathway could be relevant for structurally related compounds (Miao et al., 2012).

Repellent Efficacy

  • Research evaluated the efficacy of a piperidine compound as a repellent against Aedes communis and Simulium venustum, indicating potential applications of structurally related piperidine compounds in developing new repellents (Debboun et al., 2000).

Antibiotic Development

  • A study on GSK1322322, a peptidase deformylase inhibitor, explored its metabolism and disposition in humans, showcasing the process of developing novel antibiotics and the importance of understanding metabolic pathways (Mamaril-Fishman et al., 2014).

Drug Metabolism in Insomnia Treatment

  • The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined, illustrating the complex metabolic fate of novel therapeutic agents designed for insomnia treatment (Renzulli et al., 2011).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O/c16-15(17,18)8-19-14(23)11-3-5-22(6-4-11)13-7-12(10-1-2-10)20-9-21-13/h7,9-11H,1-6,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZWDGRAIAMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

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